N-(2-ethyl-6-methylphenyl)benzamide
Description
N-(2-ethyl-6-methylphenyl)benzamide is a benzamide derivative featuring a benzoyl group attached to a 2-ethyl-6-methyl-substituted aniline moiety. The compound’s core structure consists of a phenyl ring (benzamide) linked via an amide bond to a substituted phenyl group with ethyl and methyl substituents at the 2- and 6-positions, respectively. Such substitutions influence steric and electronic properties, which are critical in determining reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-11-7-8-12(2)15(13)17-16(18)14-9-5-4-6-10-14/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
HRNPFTQVVAGPTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs of N-(2-ethyl-6-methylphenyl)benzamide, emphasizing substituent variations and their impact on properties:
Physicochemical and Spectroscopic Characterization
- Spectroscopy: Analogs such as Rip-B () and N-(6-aminobenzo[d]thiazol-2-yl)benzamide () were characterized using NMR, IR, and mass spectrometry, confirming amide bond formation and substituent positions.
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